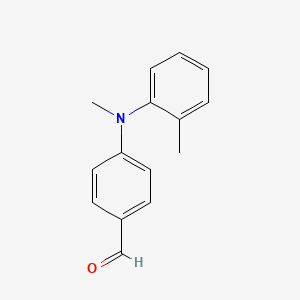
1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide
Vue d'ensemble
Description
“1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide” is a chemical compound with the CAS Number: 1247362-63-5. It has a molecular weight of 238.27 . The compound is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of “1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide” involves a pyrazole ring attached to a 4-methylpyridin-2-yl group . The InChI code for this compound is 1S/C9H10N4O2S/c1-7-2-3-11-9(4-7)13-6-8(5-12-13)16(10,14)15/h2-6H,1H3,(H2,10,14,15) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 238.27 .Applications De Recherche Scientifique
Anti-Fibrosis Activity
This compound has been studied for its potential anti-fibrotic activities. Researchers have synthesized novel pyrimidine derivatives, including 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide , and evaluated their biological activities against hepatic stellate cells . These compounds have shown promise in inhibiting the expression of collagen and hydroxyproline in cell culture, indicating potential as novel anti-fibrotic drugs.
Palladium-Catalyzed Reactions
In the field of organic chemistry, this compound plays a role in palladium-catalyzed reactions. It has been used in the study of imine hydrolysis, where the pyridine nitrogen of the compound is crucial for the reaction . This application is significant for the synthesis of various bioactive compounds.
Synthesis of Heterocyclic Compounds
The compound is employed in the construction of novel heterocyclic compound libraries with potential biological activities. It serves as a building block in medicinal chemistry for the design of structures with a wide range of pharmacological activities .
Antimicrobial Properties
Compounds containing the pyrimidine moiety, such as 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide , are reported to exhibit antimicrobial properties. This makes them valuable in the development of new antimicrobial agents .
Coordination Chemistry
In coordination chemistry, this compound can form complexes with metal ions, which are useful in various chemical processes such as catalysis. This includes applications in oxidation, reduction, and hydrolysis catalysis .
Pharmaceutical Research
Due to its diverse biological activities, 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide is of interest in pharmaceutical research. It can be a key intermediate in the synthesis of drugs with analgesic, anticancer, anticonvulsant, and antihelmintic activities .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(4-methylpyridin-2-yl)pyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-7-2-3-11-9(4-7)13-6-8(5-12-13)16(10,14)15/h2-6H,1H3,(H2,10,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEHSCWTDWHRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C=C(C=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one](/img/structure/B1427846.png)


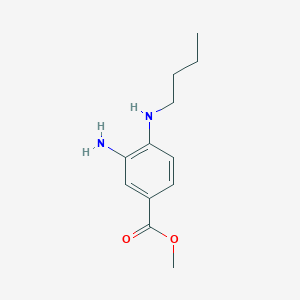
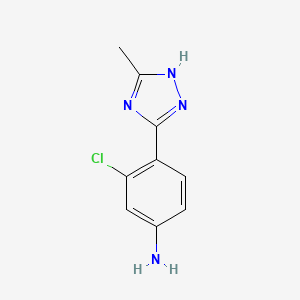
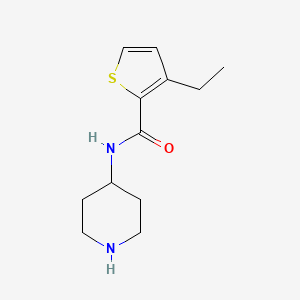
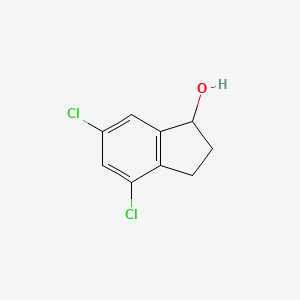
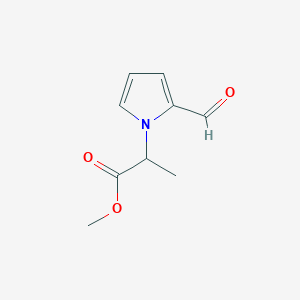
![[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427859.png)

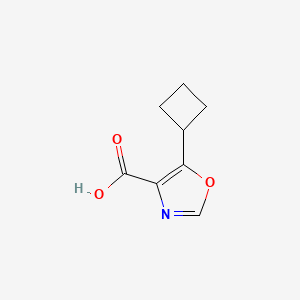

![3-methyl-1-(6-methylpyridazin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1427867.png)
